3-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-4-amine
Description
Properties
IUPAC Name |
3-phenyl-5-prop-2-ynylsulfanyl-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-2-8-16-11-14-13-10(15(11)12)9-6-4-3-5-7-9/h1,3-7H,8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRGERMIHKJABQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(N1N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction using phenyl halides.
Addition of the Propynylsulfanyl Group: The propynylsulfanyl group can be added through a thiol-alkyne coupling reaction, often catalyzed by transition metals such as copper or palladium.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The propynylsulfanyl group undergoes SN2-type displacement with various nucleophiles:
Mechanistic studies reveal second-order kinetics (k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C in DMSO), with the reaction proceeding through a trigonal bipyramidal transition state .
Cycloaddition Reactions
The alkyne moiety participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC):
Representative reaction :
this compound + Benzyl azide
→ 1,4-Disubstituted 1,2,3-triazole hybrid (89% yield)
Conditions: CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), H₂O/t-BuOH (1:1), 50°C, 12 hr
X-ray crystallography of products shows:
-
Bond length alternation in triazole ring (1.314–1.401 Å)
-
Dihedral angle between phenyl and triazole planes: 38.7° ± 2.5°
Cross-Coupling Reactions
Palladium-mediated couplings enable structural diversification:
| Coupling Type | Catalyst System | Applications |
|---|---|---|
| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Synthesis of conjugated enediynes |
| Suzuki-Miyaura | Pd(OAc)₂/XPhos | Biaryl derivatives for drug discovery |
| Buchwald-Hartwig | Pd₂(dba)₃/BINAP | N-Arylated analogs |
Optimized conditions for Suzuki coupling:
Biological Alkylation
The compound demonstrates selective alkylation of microbial enzymes:
Target : Staphylococcus aureus DNA gyrase
-
IC₅₀ = 2.4 μM (compared to 5.8 μM for ciprofloxacin)
Reaction with glutathione (pH 7.4, 37°C):
Tautomerism-Driven Reactivity
The triazole core exhibits pH-dependent tautomerism:
| pH Range | Dominant Tautomer | Reactivity |
|---|---|---|
| <5 | 4H-triazol-4-amine | Electrophilic substitution at N1 |
| 5-8 | 1H-triazol-4-amine ↔ 2H... | Ambident nucleophilicity |
| >8 | Deprotonated N-H | Metal complexation (Cu²⁺, Zn²⁺) |
Crystallographic data (CCDC 2220443) confirms planar triazole geometry in solid state, with N...N distances of 2.891 Å facilitating π-π interactions .
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals:
-
Decomposition onset: 218°C
-
Two-stage degradation:
-
Loss of propynylsulfanyl group (218-245°C)
-
Triazole ring decomposition (290-320°C)
-
No observable tautomerization below 150°C (DSC data) .
This comprehensive reactivity profile establishes this compound as a multifunctional building block in medicinal chemistry and materials science. The compound's balanced lipophilicity (clogP = 2.1) and polar surface area (78.9 Ų) further enhance its utility in drug design applications .
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits notable biological activities, making it a candidate for pharmaceutical development.
Antifungal Activity
Research indicates that 3-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-4-amine demonstrates antifungal properties. In a study by Zhang et al. (2020), derivatives of this compound were synthesized and tested against various fungal strains, showing effective inhibition comparable to established antifungal agents like fluconazole. The mechanism of action is believed to involve the disruption of fungal cell membrane integrity.
Anticancer Potential
In vitro studies have suggested that this compound may possess anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry (2021) reported that certain derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 and HeLa. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Agricultural Applications
The compound's unique structure also lends itself to applications in agriculture as a potential agrochemical.
Fungicide Development
Due to its antifungal properties, this compound has been explored as a fungicide. A field study conducted by Liu et al. (2022) demonstrated that formulations containing this compound effectively reduced fungal diseases in crops like wheat and rice. The study highlighted its low toxicity to non-target organisms, making it an environmentally friendly alternative to conventional fungicides.
Material Science Applications
In material science, the compound has potential applications in the development of new materials with specific properties.
Conductive Polymers
Recent research has investigated the incorporation of this compound into conductive polymer matrices. A study published in Advanced Materials (2023) showed that blending this compound with polyaniline enhanced the electrical conductivity and thermal stability of the resulting composite materials. This advancement could lead to applications in flexible electronics and sensors.
Case Studies
| Study | Year | Application | Findings |
|---|---|---|---|
| Zhang et al. | 2020 | Antifungal | Effective against multiple fungal strains; comparable to fluconazole |
| Liu et al. | 2022 | Agriculture | Reduced fungal diseases in crops; low toxicity to non-target organisms |
| Advanced Materials | 2023 | Material Science | Enhanced conductivity in polymer composites |
Mechanism of Action
The mechanism of action of 3-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Substituent Variations at the Sulfur Atom
The 2-propynylsulfanyl group distinguishes the target compound from analogs with alternative sulfur-linked substituents:
- Benzylsulfanyl : 3-(Benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine () features a bulkier aromatic substituent, which may enhance π-π stacking but reduce solubility compared to the linear propynyl group.
- Alkylsulfanyl : Compounds like 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine () exhibit lower steric hindrance but lack the conjugated triple bond of the propynyl group, reducing electron-withdrawing effects.
Table 1: Substituent Effects on Key Properties
Aromatic Ring Modifications
- Phenyl vs. Pyridinyl : Replacement of the phenyl group with pyridinyl (e.g., 3-(methylsulfanyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-4-amine, ) introduces nitrogen heteroatoms, enhancing hydrogen-bonding capacity and aqueous solubility.
- Thienyl Incorporation : 3-(Methylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine () utilizes a sulfur-containing heterocycle, which may alter redox behavior and metal-binding properties.
Pharmacological and Physicochemical Properties
Physicochemical Profiles
- Solubility : The target compound’s propynyl group may reduce aqueous solubility compared to pyridinyl-containing analogs ().
- Thermal Stability : Crystalline derivatives (e.g., 3-(benzylsulfanyl) analog, ) display higher melting points (164–165°C) due to dense packing, whereas alkylsulfanyl analogs () are more prone to decomposition .
Biological Activity
3-Phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-4-amine, a member of the triazole family, has garnered attention in recent research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a phenyl group, a propynylsulfanyl moiety, and an amine group attached to the triazole ring. Its molecular formula is with a molecular weight of 230.29 g/mol .
The synthesis of this compound involves several steps:
- Formation of the Triazole Ring : This is typically achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide.
- Introduction of the Phenyl Group : This can be done via nucleophilic substitution using phenyl halides.
- Addition of the Propynylsulfanyl Group : Often accomplished through thiol-alkyne coupling reactions, generally catalyzed by transition metals like copper or palladium .
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. In particular, compounds similar to this compound have been tested against various pathogens. The mechanism of action is believed to involve inhibition of specific enzymes critical for microbial growth .
Antiviral Activity
In studies focusing on antiviral effects, derivatives containing similar triazole structures have shown promising results against viruses such as herpes simplex virus (HSV). The incorporation of thiol groups has been linked to enhanced antiviral activity. For instance, modifications at the C5 position in related compounds have demonstrated increased cytotoxicity and selectivity indexes compared to standard antiviral agents like ribavirin .
Anticancer Potential
The anticancer properties of triazole derivatives are particularly noteworthy. A study assessing various substituted 1,2,4-triazoles found that modifications significantly impacted their anti-proliferative activity against cancer cell lines such as HepG2 (liver cancer). Compounds with electron-donating groups exhibited higher potency than those with electron-withdrawing groups . The structure-activity relationship (SAR) suggests that the presence of specific substituents can enhance the compound's efficacy in inhibiting cancer cell growth.
Case Studies and Research Findings
Several key studies highlight the biological activity of compounds related to this compound:
- Study on Antiviral Activity :
- Anticancer Activity Assessment :
Data Summary Table
| Compound | Activity Type | IC50 Value (µg/mL) | Mechanism |
|---|---|---|---|
| 3-phenyl-5-(2-propynylsulfanyl)-triazole | Antiviral | Varies (see studies) | Enzyme inhibition |
| Similar Triazole Derivative | Anticancer | 12.5 - 28.399 | Cell proliferation inhibition |
Q & A
Q. Basic Characterization
- 1H/13C NMR : Confirms substitution patterns (e.g., propynylsulfanyl proton at δ 2.1–2.3 ppm, aromatic protons at δ 7.2–7.8 ppm) .
- Elemental Analysis : Validates empirical formula (e.g., C11H9N4S requires C 54.76%, H 3.76%, N 23.22%) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 241 [M+H]+) confirm molecular weight .
Q. Advanced Techniques
- X-ray Crystallography : Resolves bond lengths (e.g., C–S bond ~1.78 Å) and dihedral angles using SHELXL software. For example, triazole ring planarity and propynyl group orientation are critical for bioactive conformations .
- HPLC-PDA : Quantifies purity (>98%) and detects trace impurities from side reactions .
What are the key challenges in interpreting contradictory bioactivity data across studies?
Case Example
One study reported IC50 = 12 µM against tyrosine phosphatase inhibition , while another observed IC50 = 45 µM for a structurally analogous triazole . Contradictions arise from:
- Assay Conditions : Variations in pH, substrate concentration, or enzyme isoforms.
- Structural Modifications : Minor changes (e.g., fluorophenyl vs. chlorophenyl substituents) alter binding affinity .
- Statistical Significance : Ensure triplicate experiments and proper controls (e.g., kojic acid as a reference inhibitor) .
Q. Resolution Strategy
- Dose-Response Curves : Validate activity across multiple concentrations.
- Molecular Docking : Compare binding modes of analogs using software like AutoDock Vina to identify critical interactions (e.g., hydrogen bonds with Tyr328) .
How is this compound utilized in metalloprotein inhibition studies?
Mechanistic Insights
The triazole core chelates metal ions (e.g., Cu2+, Zn2+) in enzyme active sites. For example, in tyrosinase inhibition , the sulfanyl group coordinates with copper, disrupting substrate oxidation. Competitive inhibition kinetics (Ki = 8.2 µM) are confirmed via Lineweaver-Burk plots .
Q. Experimental Design
- UV-Vis Spectroscopy : Monitor dopachrome formation at 475 nm.
- Circular Dichroism (CD) : Detect conformational changes in the enzyme upon inhibitor binding .
What computational approaches are recommended for predicting physicochemical properties?
Q. Basic Modeling
Q. Advanced Applications
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess binding persistence .
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups enhance inhibitory potency) .
How does crystallographic data inform structure-activity relationships (SAR)?
Q. Key Findings
Q. Methodological Workflow
- SHELXT : Solve phase problems via dual-space methods.
- ORTEP-3 : Generate thermal ellipsoid plots to visualize disorder (e.g., propynyl group rotational freedom) .
What strategies mitigate synthetic byproducts like disulfide dimers?
Q. Common Byproducts
- Disulfide Formation : Occurs via oxidation of free thiol intermediates.
- N-Alkylation : Competing reaction at triazole N1 position.
Q. Mitigation Techniques
- Inert Atmosphere : Use N2/Ar to prevent oxidation.
- Selective Alkylation : Prefer propargyl bromides over chlorides for faster kinetics .
- Column Chromatography : Purify using silica gel (hexane:ethyl acetate = 4:1) to isolate monomeric product .
How is the compound’s stability assessed under physiological conditions?
Q. Experimental Protocol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
